Mass Spectrometry: +3 Da Mass Shift for Unambiguous Analyte Discrimination
Imidazole-d3 provides a definitive +3 Da mass shift relative to unlabeled imidazole, a critical requirement for its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS [1]. This shift is sufficient to separate the analyte and internal standard peaks in a mass spectrum while preserving near-identical chromatographic retention time. In contrast, Imidazole-d4 offers a +4 Da shift, which may be less optimal depending on the specific m/z range and resolution of the MS instrument [2].
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 71.0563 Da |
| Comparator Or Baseline | Imidazole (unlabeled): 68.0374 Da; Imidazole-d4: 72.1061 Da |
| Quantified Difference | +3.0189 Da vs. unlabeled; -1.0498 Da vs. Imidazole-d4 |
| Conditions | High-resolution mass spectrometry (HRMS) analysis |
Why This Matters
The specific +3 Da mass shift is a key differentiator for method development, ensuring optimal peak separation and quantification accuracy without the spectral interference or isotopic impurity concerns that can arise with other deuterated analogs.
- [1] PubChem. (2025). Imidazole-d3: Computed Descriptors. View Source
- [2] ResolveMass Laboratories Inc. (2025). Imidazole-d4 (CAS 6923-01-9) Technical Datasheet. View Source
